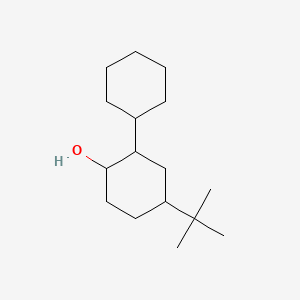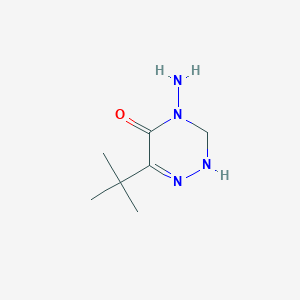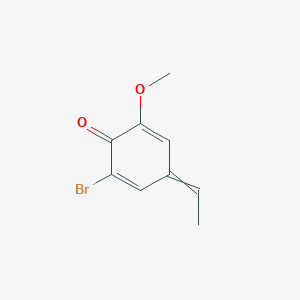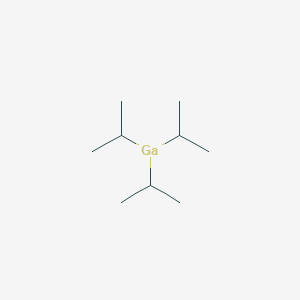![molecular formula C29H62N2O B14626876 1,3-Bis[dodecyl(methyl)amino]propan-2-ol CAS No. 58293-43-9](/img/structure/B14626876.png)
1,3-Bis[dodecyl(methyl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[dodecyl(methyl)amino]propan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of two dodecyl(methyl)amino groups attached to a propan-2-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[dodecyl(methyl)amino]propan-2-ol typically involves the reaction of dodecylamine with epichlorohydrin, followed by the addition of methylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Step 1: Reaction of dodecylamine with epichlorohydrin to form an intermediate.
Step 2: Addition of methylamine to the intermediate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[dodecyl(methyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary or tertiary amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amino alcohols.
Aplicaciones Científicas De Investigación
1,3-Bis[dodecyl(methyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[dodecyl(methyl)amino]propan-2-ol involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(dimethylamino)propan-2-ol: Similar structure but with dimethylamino groups instead of dodecyl(methyl)amino groups.
1,3-Bis(isopropylamino)propan-2-ol: Contains isopropylamino groups instead of dodecyl(methyl)amino groups.
1-Aminopropan-2-ol: A simpler amino alcohol with a single amino group.
Uniqueness
1,3-Bis[dodecyl(methyl)amino]propan-2-ol is unique due to its long dodecyl chains, which impart distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifying agent, setting it apart from other similar compounds with shorter or different alkyl chains.
Propiedades
Número CAS |
58293-43-9 |
|---|---|
Fórmula molecular |
C29H62N2O |
Peso molecular |
454.8 g/mol |
Nombre IUPAC |
1,3-bis[dodecyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C29H62N2O/c1-5-7-9-11-13-15-17-19-21-23-25-30(3)27-29(32)28-31(4)26-24-22-20-18-16-14-12-10-8-6-2/h29,32H,5-28H2,1-4H3 |
Clave InChI |
ZYNJAJILKDMHLO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(C)CC(CN(C)CCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


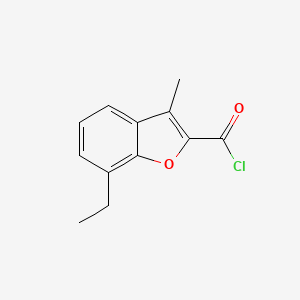
![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)
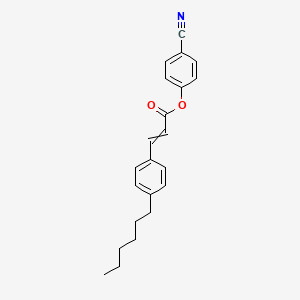
![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
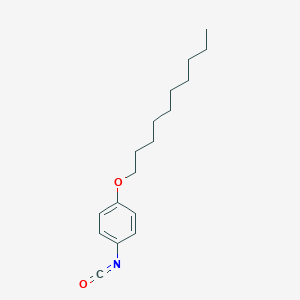
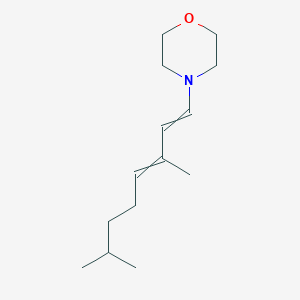
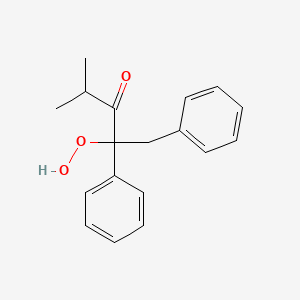
![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)
